Aprocitentan D4

LC-MS/MS Bioanalysis Internal Standard

Quantifying Aprocitentan in complex biological matrices without a matched internal standard introduces matrix effect bias and invalidates regulatory PK data. Aprocitentan D4 solves this as a deuterated isotopologue that mimics the analyte in extraction and ionization. - Eliminates retention time shifts & ion suppression differences vs. structural analogs - Enables FDA/EMA-compliant LC-MS/MS bioanalysis for clinical trials & TDM - Chemically identical to Aprocitentan (Tryvio metabolite) except for 4 deuterium atoms

Molecular Formula C16H14Br2N6O4S
Molecular Weight 550.2 g/mol
Cat. No. B12425039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprocitentan D4
Molecular FormulaC16H14Br2N6O4S
Molecular Weight550.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br
InChIInChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)/i5D2,6D2
InChIKeyDKULOVKANLVDEA-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aprocitentan D4: A Deuterated Internal Standard for Quantifying the Dual Endothelin Receptor Antagonist, Aprocitentan


Aprocitentan D4 (ACT-132577 D4) is a stable isotope-labeled form of Aprocitentan, a pharmacologically active metabolite of Macitentan and a potent, orally active dual antagonist of endothelin receptors A (ETA) and B (ETB) [1]. The compound is chemically identical to the unlabeled analyte, differing only by the substitution of four hydrogen atoms with deuterium (d4) . This deuterium labeling makes it an ideal internal standard for the accurate and precise quantitative analysis of Aprocitentan in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a critical tool in clinical pharmacology and drug development studies [2].

Deuterated Internal Standard (d4)
LC-MS/MS quantification of Aprocitentan in biological matrices
Supports PK bioanalysis and exposure-model validation

Why Aprocitentan D4 Cannot Be Substituted with Non-Deuterated Aprocitentan or Other Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for matrix effects, variations in sample preparation, and instrument fluctuations [1]. Aprocitentan D4 is the gold standard for this purpose. Substituting it with a non-deuterated form or a structural analog is not analytically valid and leads to inaccurate quantification. Non-deuterated Aprocitentan cannot be used as an internal standard because its signal is indistinguishable from the analyte being measured [2]. Structural analogs, while sometimes used, lack the near-identical chemical and physical properties of a deuterated isotopologue [3]. This results in differences in ionization efficiency and chromatographic retention time, which introduces significant variability and bias, ultimately compromising the integrity of pharmacokinetic and pharmacodynamic data [3].

Non-deuterated Aprocitentan shares an identical MS signal, preventing differentiation from the analyte.
Structural analogs may exhibit different ionization efficiency and retention, introducing quantification bias.
Without co-eluting deuterated ISTD, matrix-effect correction may be incomplete, compromising assay accuracy.

Quantitative Evidence: How Aprocitentan D4 Outperforms Non-Deuterated and Unlabeled Analogs


Mass Spectrometric Differentiation: Aprocitentan D4 vs. Unlabeled Aprocitentan

Aprocitentan D4 provides an analytically distinct signal from the unlabeled analyte, enabling accurate quantification. Its molecular weight is increased by 4 mass units (m/z) compared to Aprocitentan . This allows the mass spectrometer to distinguish and measure the abundance of both compounds simultaneously, even when co-eluting from the HPLC column [1].

Mass Shift (Δ m/z)
Head-to-head
Δ 4 Da (D4 vs unlabeled)
Enables distinct MS signal for reliable ISTD quantification.
Based on molecular formula difference (C₁₆H₁₀D₄ vs C₁₆H₁₄).
LC-MS/MS Bioanalysis Internal Standard

Pharmacological Potency: Aprocitentan D4 Retains the In Vitro Activity of the Parent Drug

Deuterium labeling at these positions does not alter the pharmacophore. The in vitro potency of Aprocitentan D4 against its primary targets, the ETA and ETB receptors, is assumed to be identical to that of Aprocitentan . The unlabeled compound, Aprocitentan, has been extensively characterized and exhibits potent antagonism of ETA (IC50 = 3.4 nM) and a high selectivity over ETB (IC50 = 987 nM) [1].

ETA/ETB IC₅₀ (Inferred)
Class-level
ETA: 3.4 nM ETB: 987 nM
Inferred identical receptor antagonism profile.
Deuterium labeling assumed not to alter pharmacophore.
Pharmacology ETA/ETB Antagonist In Vitro Activity

In Vivo Pharmacokinetics: The Parent Compound Demonstrates a 44-Hour Half-Life Supporting Once-Daily Dosing

While direct in vivo data for Aprocitentan D4 is not available, it serves as the analytical tool to generate the key pharmacokinetic data for its parent compound. Aprocitentan itself demonstrates a long elimination half-life (t1/2) of approximately 44 hours in humans [1]. This is a critical clinical differentiator supporting its once-daily dosing regimen for the treatment of resistant hypertension, as established in the Phase 3 PRECISION trial [2].

Human t½ (Aprocitentan)
Reported endpoint context
44 h (Aprocitentan) vs ~16 h (Macitentan)
Supports PK model interpretation; ~2.75× longer half-life.
Quantified using Aprocitentan D4 as ISTD.
Pharmacokinetics Half-Life In Vivo

Core Applications of Aprocitentan D4 in Scientific Research and Industrial Development


Quantification of Aprocitentan in Clinical Pharmacokinetic Studies

Aprocitentan D4 is the essential internal standard for the validated LC-MS/MS methods used to measure Aprocitentan concentrations in human plasma from clinical trials. This application is critical for generating the robust pharmacokinetic data required by regulatory agencies like the FDA and EMA for new drug approvals. Studies on Aprocitentan's 44-hour half-life and its pharmacokinetics in special populations (e.g., hepatic impairment) rely on this precise quantification [1].

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

As Aprocitentan is approved for clinical use (as Tryvio), Aprocitentan D4 can be used to develop and validate assays for therapeutic drug monitoring (TDM) to ensure patient adherence and safety. Furthermore, it is a key reagent in bioequivalence studies comparing different tablet formulations or generic versions of the drug, where demonstrating identical pharmacokinetic profiles is a regulatory requirement [2].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

Aprocitentan D4 is used to accurately quantify Aprocitentan in in vitro assays designed to assess its potential for drug-drug interactions (DDIs) or to characterize its metabolic stability and pathways. These studies are crucial for understanding the compound's safety profile and for predicting potential interactions with co-administered medications [3].

Application
Selection Property
Validation Focus
Human plasma PK bioanalysis
Deuterated ISTD for matrix-effect correction
Precision and accuracy in PK assays
Method-transfer and formulation comparison
Co-eluting ISTD for cross-formulation robustness
Cross-formulation PK profile comparability
In vitro metabolism and DDI research
Reliable analyte quantification in metabolic stability assays
Metabolite profiling and interaction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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